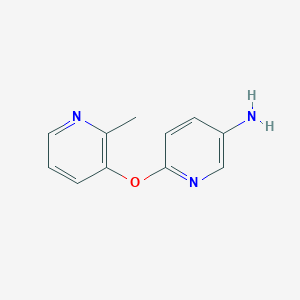

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine

Description

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine is a bicyclic aromatic amine featuring two pyridine rings connected via an ether linkage. The primary pyridine ring bears an amine group at position 3 and a substituted oxy group at position 6, where the substituent is a 2-methylpyridine moiety. This structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

The synthesis of such compounds typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous methods employ substituted hydroxypyridines and halogenated pyridines under controlled conditions .

Properties

IUPAC Name |

6-(2-methylpyridin-3-yl)oxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-10(3-2-6-13-8)15-11-5-4-9(12)7-14-11/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTXBOJIESFBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445354 | |

| Record name | 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181633-42-1 | |

| Record name | 6-[(2-Methyl-3-pyridinyl)oxy]-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[(2-methylpyridin-3-yl)oxy]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Coupling Reaction

A prominent method involves the palladium-catalyzed coupling of 2-methylpyridin-3-ol with a halogenated aminopyridine derivative. The reaction proceeds under mild conditions and avoids the use of hazardous reagents such as cyanides or tungsten-based catalysts.

- Catalyst: Pd(OAc)₂ with phosphonium ligands.

- Solvent: N,N-dimethylformamide (DMF).

- Temperature: 85 °C.

- Atmosphere: Nitrogen inert atmosphere.

- Reaction time: 20–27 hours.

- A Schlenk tube is charged with the palladium catalyst, ligand, 4-bromophenylmethylsulfone (or analogous halogenated pyridine), and the pyridin-3-ol intermediate.

- The mixture is stirred and heated under nitrogen.

- After completion, the reaction mixture is quenched with water, and the product is isolated by extraction, crystallization, and drying.

This method yields the desired ether intermediate with high efficiency (up to 83.2% yield reported for related compounds) and avoids the use of explosive oxidants such as hydrogen peroxide.

Preparation of Key Intermediates

2-Methylpyridin-3-ol Intermediate: Prepared by hydration of 5-ethynyl-2-methylpyridine in a sulfuric acid and toluene mixture at 50–80 °C for 2–16 hours. The product is extracted with ethyl acetate and purified. This step typically achieves yields over 90%.

5-Ethynyl-2-methylpyridine: Synthesized via palladium-catalyzed coupling starting from 6-methylpyridin-3-yl trifluoromethanesulfonate and acetylene derivatives, often involving piperidine as a base at 40 °C for 16 hours. The acetylene function is protected during intermediate steps and deprotected by treatment with soda in toluene under reflux.

Alternative Nucleophilic Aromatic Substitution

In some synthetic routes, the ether bond is formed by nucleophilic aromatic substitution of a halogenated pyridine with 2-methylpyridin-3-ol under basic conditions. This approach requires careful control of reaction temperature and solvent to avoid side reactions.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents/Intermediates | Catalyst/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydration of 5-ethynyl-2-methylpyridine | 5-Ethynyl-2-methylpyridine, H₂SO₄/toluene | Acidic medium | 50–80 | 2–16 | >90 | Extraction with ethyl acetate |

| Palladium-catalyzed coupling | 4-bromophenylmethylsulfone, 1-(6-methylpyridin-3-yl)ethanone | Pd(OAc)₂, tri-tert-butyl-phosphonium tetrafluoborate, DMF, N₂ atmosphere | 85 | 20–27 | ~83 | Avoids tungsten catalysts and explosive oxidants |

| Deprotection of acetylene adduct | Protected acetylene intermediate | Soda in toluene reflux | Reflux | Not specified | Not specified | Removes acetone protection group |

Research Findings and Advantages

- The palladium-catalyzed method is advantageous due to its high selectivity and avoidance of toxic reagents.

- The process utilizes commercially available and EINECS-registered intermediates, facilitating scalability and regulatory compliance.

- Avoidance of hydrogen peroxide and organic peroxides reduces safety hazards and by-product formation such as pyridine N-oxide.

- One-pot synthesis approaches streamline the process by reducing intermediate isolation steps, improving efficiency.

Chemical Reactions Analysis

Types of Reactions

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds. These products have various applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Industrial Production

In industrial settings, continuous flow reactors are employed to enhance the synthesis process. These reactors allow for precise control over reaction conditions, leading to improved yields and purity.

Chemistry

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Biology

The compound has been investigated for its role as an enzyme inhibitor and receptor ligand , showcasing potential in drug discovery and development. Its interactions with biological targets can modulate enzyme activity, influencing metabolic pathways and signaling processes.

Medicinal Chemistry

Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines, making it a candidate for anticancer therapies. The following table summarizes its efficacy:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| HeLa | 4.9 | Significant antiproliferative activity |

| A549 | 9.0 | Moderate activity; further optimization needed |

| MDA-MB-231 | 0.075 | High potency; promising for breast cancer treatment |

| HepG2 | 0.058 | Effective against liver cancer cells |

Case Studies

Several studies have documented the effectiveness of this compound in treating various cancers:

- Breast Cancer : A study demonstrated that treatment with this compound significantly reduced viability in MDA-MB-231 cells compared to untreated controls.

- Liver Cancer : In HepG2 cell lines, marked inhibition of cell growth was observed, indicating potential utility in hepatocellular carcinoma therapies.

Toxicological Profile

Understanding the toxicity profile is crucial for evaluating safety during clinical development:

| Toxicity Parameter | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

These findings necessitate careful handling and further investigation into safety profiles.

Mechanism of Action

The mechanism of action of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridin-3-amine derivatives with substituents at the 6-position are widely studied for their tunable physicochemical and biological properties. Below is a detailed comparison of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine with key analogs:

Table 1: Structural and Functional Comparison of Pyridin-3-amine Derivatives

Key Observations

Methoxy and pyrazolyl groups reduce hydrophobicity, favoring aqueous solubility .

Electronic Modulation :

- Electron-withdrawing groups (e.g., bromophenyl ) may enhance electrophilic reactivity, while electron-donating groups (e.g., methoxy ) stabilize the aromatic ring.

Biological Relevance: The 4-tert-butylphenoxy derivative’s antineoplastic activity highlights the role of bulky substituents in targeting cellular pathways .

Synthetic Accessibility :

- Methoxy-substituted pyridin-amines are synthesized via bromination and amidation (e.g., 77.6% yield for 6-Methoxy-5-methylpyridin-3-amine ), whereas aryl-substituted analogs require cross-coupling or Ullmann reactions .

Biological Activity

6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a pyridine core with an ether linkage to a methyl-substituted pyridine. This unique structure may contribute to its biological properties, particularly in terms of interaction with biological targets.

Antiproliferative Activity

Research indicates that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The antiproliferative activity is often quantified using the half-maximal inhibitory concentration (IC50) value, which indicates the potency of the compound.

IC50 Values in Cancer Cell Lines

A study evaluating various pyridine derivatives reported the following IC50 values for this compound and related compounds:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| HeLa | 4.9 | Significant antiproliferative activity observed. |

| A549 | 9.0 | Moderate activity; further optimization needed. |

| MDA-MB-231 | 0.075 | High potency; promising for breast cancer treatment. |

| HepG2 | 0.058 | Effective against liver cancer cells. |

These results suggest that the compound is particularly effective against MDA-MB-231 cells, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in specific phases, leading to inhibited proliferation.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, contributing to its antiproliferative effects.

- Interaction with Cellular Targets : The presence of functional groups such as -OH and -NH2 enhances interaction with cellular components, facilitating entry into cells and interaction with intracellular targets .

Case Studies

Several case studies have highlighted the effectiveness of pyridine derivatives in treating various cancers:

- Breast Cancer : A study focused on MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls.

- Liver Cancer : In HepG2 cell lines, the compound showed marked inhibition of cell growth, suggesting its potential utility in hepatocellular carcinoma therapies.

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile:

| Toxicity Parameter | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

These findings emphasize the need for careful handling and further investigation into safety profiles during clinical development .

Q & A

Q. How can the stability of 6-((2-Methylpyridin-3-yl)oxy)pyridin-3-amine under varying pH conditions be systematically evaluated?

Stability assessment should involve controlled exposure to acidic (e.g., HCl) and basic (e.g., NaOH) buffers across a pH range (1–14). Monitor degradation via HPLC or LC-MS at regular intervals. The compound’s pyridine and amine groups may render it sensitive to strong acids/bases, as seen in structurally similar pyridine derivatives . Parallel experiments using isotopically labeled analogs (e.g., deuterated versions) can track degradation pathways .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula and isotopic patterns.

- NMR (¹H/¹³C): Assign signals to verify substitution patterns (e.g., methylpyridinyloxy vs. pyridin-3-amine groups).

- Collision Cross-Section (CCS) Analysis: Compare experimental CCS values (via ion mobility spectrometry) with predicted data to validate 3D conformation .

- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry and hydrogen-bonding interactions .

Q. What synthetic routes are optimal for introducing functional groups at the pyridine ring’s 2-methyl position?

Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to modify the 2-methylpyridine moiety. Alternatively, nucleophilic aromatic substitution (using NaH/DMF) can replace the methyl group with halides or amines. For regioselectivity, protect the amine group with Boc before functionalization .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence biological activity, particularly in enzyme inhibition?

Comparative studies of analogs (e.g., 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride) show that electron-withdrawing groups (e.g., -F, -CF₃) enhance binding to kinase ATP pockets, while bulky substituents reduce solubility. Perform molecular docking with target enzymes (e.g., EGFR or PI3K) to map steric/electronic effects. Validate predictions using enzyme inhibition assays (IC₅₀) and SPR for binding kinetics .

Q. What strategies can mitigate competing side reactions during nucleophilic substitution reactions involving this compound?

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and reduce hydrolysis.

- Temperature Control: Lower temperatures (0–25°C) minimize undesired oxidation of the amine group.

- Protecting Groups: Temporarily protect the amine with tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions at the NH₂ site .

Q. How can contradictory data on anticancer efficacy in preclinical models be resolved?

Discrepancies often arise from variations in cell line specificity (e.g., solid tumors vs. leukemias) or metabolic stability. Conduct:

- Metabolite Profiling: Identify active/inactive metabolites using hepatocyte incubation followed by LC-MS.

- Pharmacokinetic Studies: Compare bioavailability and tissue distribution in murine models.

- Combinatorial Screening: Test synergy with standard chemotherapeutics (e.g., cisplatin) to clarify mechanism-specific effects .

Q. What in silico tools are effective for predicting the compound’s ADMET properties?

- SwissADME: Predict logP, solubility, and CYP450 interactions.

- ProTox-II: Estimate toxicity endpoints (e.g., hepatotoxicity).

- Molinspiration: Calculate drug-likeness scores. Cross-validate predictions with experimental Caco-2 permeability assays and microsomal stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.